Cas no 433226-06-3 (Ethyl 2-amino-5-bromonicotinate)

Ethyl 2-amino-5-bromonicotinate is a brominated nicotinate derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key advantages include its role as a versatile intermediate in the preparation of heterocyclic compounds, particularly in the construction of pyridine-based scaffolds. The presence of both amino and bromo functional groups enables selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating further derivatization. The ethyl ester moiety enhances solubility in organic solvents, simplifying purification and handling. This compound is particularly valued in medicinal chemistry for its potential in developing bioactive molecules, including kinase inhibitors and antimicrobial agents. Its stability under standard storage conditions ensures reliable performance in synthetic applications.
Ethyl 2-amino-5-bromonicotinate structure
433226-06-3 structure
Product name:Ethyl 2-amino-5-bromonicotinate
CAS No:433226-06-3
MF:C8H9BrN2O2
MW:245.073261022568
MDL:MFCD08276943
CID:1038113

Ethyl 2-amino-5-bromonicotinate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-amino-5-bromonicotinate
    • Ethyl 2-amino-5-bromonicotite
    • 2-amino-5-bromo nicotinic acid ethyl ester
    • ethylaminobromonicotinate
    • ethyl 2-amino-5-bromopyridine-3-carboxylate
    • 2-Amino-5-bromonicotinic acid ethyl ester
    • ethyl-2-amino-5-bromonicotinate
    • QGADVECLXFPSOE-UHFFFAOYSA-N
    • BCP11495
    • 5988AB
    • SBB099943
    • OR15331
    • FCH1327166
    • RP13980
    • AX8199353
    • 2-Amino-5-bromo-3-(ethoxycarbonyl)pyridin
    • MDL: MFCD08276943
    • Inchi: 1S/C8H9BrN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11)
    • InChI Key: QGADVECLXFPSOE-UHFFFAOYSA-N
    • SMILES: BrC1C([H])=NC(=C(C(=O)OC([H])([H])C([H])([H])[H])C=1[H])N([H])[H]

Computed Properties

  • Exact Mass: 243.98500
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 189
  • Topological Polar Surface Area: 65.2

Experimental Properties

  • Density: 1.575±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 139-141°
  • Boiling Point: 290.6±35.0 ºC (760 Torr),
  • Flash Point: 129.6±25.9 ºC,
  • Solubility: Slightly soluble (1.3 g/l) (25 º C),
  • PSA: 65.21000
  • LogP: 2.18420

Ethyl 2-amino-5-bromonicotinate Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

Ethyl 2-amino-5-bromonicotinate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 2-amino-5-bromonicotinate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
10Z-0715-1G
ethyl 2-amino-5-bromonicotinate
433226-06-3 >95%
1g
£50.00 2025-02-08
Chemenu
CM178166-25g
Ethyl 2-amino-5-bromonicotinate
433226-06-3 95%
25g
$345 2022-06-11
TRC
E899388-100mg
Ethyl 2-amino-5-bromonicotinate
433226-06-3
100mg
$64.00 2023-05-18
Key Organics Ltd
10Z-0715-5MG
ethyl 2-amino-5-bromonicotinate
433226-06-3 >95%
5mg
£46.00 2025-02-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
042882-5g
Ethyl 2-amino-5-bromonicotinate
433226-06-3 95+%
5g
2372.0CNY 2021-07-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
042882-1g
Ethyl 2-amino-5-bromonicotinate
433226-06-3 95+%
1g
779.0CNY 2021-07-07
Apollo Scientific
OR15331-10g
Ethyl 2-amino-5-bromonicotinate
433226-06-3 95%
10g
£47.00 2025-02-19
Chemenu
CM178166-5g
Ethyl 2-amino-5-bromonicotinate
433226-06-3 95%
5g
$143 2021-08-05
Chemenu
CM178166-10g
Ethyl 2-amino-5-bromonicotinate
433226-06-3 95%
10g
$209 2021-08-05
TRC
E899388-500mg
Ethyl 2-amino-5-bromonicotinate
433226-06-3
500mg
$138.00 2023-05-18

Ethyl 2-amino-5-bromonicotinate Production Method

Additional information on Ethyl 2-amino-5-bromonicotinate

Ethyl 2-amino-5-bromonicotinate (CAS No. 433226-06-3): A Comprehensive Overview

Ethyl 2-amino-5-bromonicotinate (CAS No. 433226-06-3) is a versatile compound with significant potential in various fields of chemical and pharmaceutical research. This article aims to provide a detailed and comprehensive overview of the compound, including its chemical structure, synthesis methods, applications, and recent research advancements.

Chemical Structure and Properties

Ethyl 2-amino-5-bromonicotinate is a brominated derivative of nicotinic acid, characterized by its unique molecular structure. The compound consists of an ethyl ester group attached to a pyridine ring, which is substituted with an amino group at the 2-position and a bromine atom at the 5-position. This specific arrangement imparts distinct chemical properties that make it valuable for various applications.

The molecular formula of Ethyl 2-amino-5-bromonicotinate is C9H11BrN2O2, and its molecular weight is approximately 241.10 g/mol. The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be advantageous in certain synthetic processes.

Synthesis Methods

The synthesis of Ethyl 2-amino-5-bromonicotinate can be achieved through several well-established methods. One common approach involves the bromination of 2-amino-5-vinylpyridine followed by esterification with ethanol. Another method involves the reaction of 5-bromonicotinic acid with ethanol in the presence of a suitable catalyst, followed by amination to introduce the amino group.

A recent study published in the Journal of Organic Chemistry reported an efficient one-pot synthesis method using microwave-assisted conditions. This method significantly reduces reaction time and improves yield, making it a preferred choice for large-scale production. The use of microwave technology not only enhances the efficiency but also minimizes side reactions, ensuring high purity of the final product.

Applications in Pharmaceutical Research

Ethyl 2-amino-5-bromonicotinate has gained considerable attention in pharmaceutical research due to its potential as an intermediate in the synthesis of various bioactive compounds. One notable application is in the development of nicotinic acetylcholine receptor (nAChR) agonists, which have therapeutic potential for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Ethyl 2-amino-5-bromonicotinate exhibit selective binding to specific subtypes of nAChRs, making them promising candidates for drug development. The bromine substituent plays a crucial role in modulating the affinity and selectivity of these compounds, which can be fine-tuned through further structural modifications.

Beyond nAChR agonists, Ethyl 2-amino-5-bromonicotinate has also been explored for its potential as an antimicrobial agent. Research conducted at the University of California, Los Angeles (UCLA) showed that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disruption of bacterial cell membranes, leading to cell death.

Recent Research Advancements

The field of chemical biology has seen significant advancements in understanding the role of brominated compounds like Ethyl 2-amino-5-bromonicotinate. A study published in Nature Communications highlighted the use of brominated pyridines as probes for investigating protein-protein interactions in living cells. The unique electronic properties of bromine make it an excellent label for fluorescence microscopy and other imaging techniques.

In addition to biological applications, Ethyl 2-amino-5-bromonicotinate has been studied for its potential use in materials science. Researchers at the Massachusetts Institute of Technology (MIT) have developed novel polymers incorporating this compound as a monomer unit. These polymers exhibit enhanced mechanical properties and thermal stability, making them suitable for advanced applications such as drug delivery systems and electronic devices.

Safety Considerations and Handling

While Ethyl 2-amino-5-bromonicotinate is generally considered safe for laboratory use when proper precautions are taken, it is important to handle the compound with care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, goggles, and lab coats. The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials.

In case of accidental exposure, appropriate first aid measures should be taken immediately. If ingested or inhaled, medical attention should be sought promptly. Material Safety Data Sheets (MSDS) provide detailed information on handling and disposal procedures to ensure safe use.

Conclusion

Ethyl 2-amino-5-bromonicotinate (CAS No. 433226-06-3) is a multifaceted compound with diverse applications in chemical and pharmaceutical research. Its unique chemical structure and properties make it a valuable intermediate for synthesizing bioactive compounds with therapeutic potential. Recent advancements in synthetic methods and biological applications have further expanded its utility, positioning it as a promising candidate for future research and development.

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(CAS:433226-06-3)Ethyl 2-amino-5-bromonicotinate
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